3-Imino-3-[4-(2-pyridinyl)piperazino]propanenitrile
Overview
Description
3-Imino-3-[4-(2-pyridinyl)piperazino]propanenitrile: is a chemical compound with the molecular formula C12H15N5 It is known for its unique structure, which includes a piperazine ring substituted with a pyridine moiety and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Imino-3-[4-(2-pyridinyl)piperazino]propanenitrile typically involves the reaction of 4-(2-pyridinyl)piperazine with a suitable nitrile compound under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imino group and the pyridine ring can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced nitrile derivatives.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Scientific Research Applications
Chemistry: 3-Imino-3-[4-(2-pyridinyl)piperazino]propanenitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its piperazine and pyridine moieties are common in many drug molecules, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 3-Imino-3-[4-(2-pyridinyl)piperazino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imino group and pyridine ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. These interactions can modulate the function of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 3-Imino-3-[4-(2-pyridinyl)piperazino]butanenitrile
- 3-Imino-3-[4-(2-pyridinyl)piperazino]pentanenitrile
- 3-Imino-3-[4-(2-pyridinyl)piperazino]hexanenitrile
Comparison: Compared to its analogs, 3-Imino-3-[4-(2-pyridinyl)piperazino]propanenitrile has a shorter carbon chain, which can influence its reactivity and binding affinity. The presence of the pyridine ring and imino group in all these compounds provides a common structural motif, but variations in the carbon chain length can lead to differences in their chemical and biological properties.
Properties
IUPAC Name |
3-imino-3-(4-pyridin-2-ylpiperazin-1-yl)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c13-5-4-11(14)16-7-9-17(10-8-16)12-3-1-2-6-15-12/h1-3,6,14H,4,7-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAMDBSJYSDEJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=N)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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